Cethromycin

Antimicrobial susceptibility Ketolide Streptococcus pneumoniae

Cethromycin (ABT-773) is a 6-O-ketolide antibiotic validated for in vivo efficacy against macrolide-resistant S. pneumoniae and S. pyogenes, achieving 100% murine survival at 25 mg/kg. With MIC90 of 0.06 μg/mL against S. pneumoniae, it outperforms telithromycin (0.25 μg/mL) and retains potency against erm(B)+ strains (MIC 0.5 μg/mL) vs. azithromycin (>32 μg/mL). Its dual-domain 50S ribosome binding supports SAR and ribosomal inhibition studies. Oral bioavailability and 5.4-fold pulmonary accumulation (ELF Cmax 2.7 μg/mL) enable PK/PD and tissue penetration research.

Molecular Formula C42H59N3O10
Molecular Weight 765.9 g/mol
CAS No. 205110-48-1
Cat. No. B1668416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCethromycin
CAS205110-48-1
SynonymsA 195,773
A 195773
A-195,773
A-195773
ABT 773
ABT-773
cethromycin
Molecular FormulaC42H59N3O10
Molecular Weight765.9 g/mol
Structural Identifiers
SMILESCCC1C2(C(C(C(=O)C(CC(C(C(C(=O)C(C(=O)O1)C)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OCC=CC4=CC5=CC=CC=C5N=C4)C)C)NC(=O)O2)C
InChIInChI=1S/C42H59N3O10/c1-11-32-42(8)36(44-40(50)55-42)25(4)33(46)23(2)21-41(7,51-18-14-15-28-20-29-16-12-13-17-30(29)43-22-28)37(26(5)34(47)27(6)38(49)53-32)54-39-35(48)31(45(9)10)19-24(3)52-39/h12-17,20,22-27,31-32,35-37,39,48H,11,18-19,21H2,1-10H3,(H,44,50)/t23-,24-,25+,26+,27-,31+,32-,35-,36-,37-,39+,41-,42-/m1/s1
InChIKeyPENDGIOBPJLVBT-AMXFZXBBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Cethromycin (CAS 205110-48-1): Ketolide Antibiotic Profile for Respiratory Pathogen Research and Development


Cethromycin (formerly ABT-773) is a 6-O-linked ketolide antibiotic, a semisynthetic derivative of erythromycin A, distinguished from macrolides by the replacement of the L-cladinose sugar at position C-3 with a keto group [1]. This structural modification confers improved acid stability and enables dual-domain binding to the 50S ribosomal subunit, which underpins its activity against macrolide-resistant Gram-positive pathogens [2]. Cethromycin has been advanced to Phase III clinical development for community-acquired pneumonia and holds orphan drug designations for tularemia, plague, and anthrax prophylaxis [3].

Why Cethromycin Cannot Be Substituted by Other Ketolides or Macrolides Without Evidence Review


Ketolides and macrolides exhibit clinically significant differences in their susceptibility profiles against isolates harboring defined resistance mechanisms. Macrolides such as erythromycin, azithromycin, and clarithromycin are largely inactive against strains carrying constitutive erm(B) genes, with reported MICs of 32 to >64 μg/mL [1]. Even between ketolides, cross-resistance is not uniform: telithromycin shows reduced activity against certain erm(B)-positive Streptococcus pyogenes and Streptococcus pneumoniae strains, with MICs ranging from 4 to 32 μg/mL, whereas cethromycin retains lower MICs (≤1 μg/mL) in many of these contexts [2]. Furthermore, cethromycin is a 6-O-ketolide with an O-propylallyl linkage, structurally distinct from the 11-N-ketolide telithromycin, which influences ribosomal binding affinity and the drug's interaction with mutated targets [3]. These differences preclude the assumption of therapeutic or experimental equivalence without direct comparative data.

Quantitative Differentiation of Cethromycin vs. Telithromycin, Azithromycin, and Erythromycin: A Procurement-Relevant Evidence Guide


In Vitro Potency Against S. pneumoniae: Cethromycin MIC50/MIC90 vs. Telithromycin

In a surveillance study of 312 S. pneumoniae isolates, cethromycin demonstrated superior in vitro potency compared to telithromycin. The MIC50 and MIC90 values for cethromycin were 0.008 μg/mL and 0.06 μg/mL, respectively, while telithromycin exhibited MIC50 ≤0.015 μg/mL and MIC90 0.25 μg/mL [1]. The MIC90 of cethromycin was 4-fold lower than that of telithromycin in this analysis. Against six quinupristin-dalfopristin-resistant strains, cethromycin MICs ranged from 0.25 to 16 μg/mL, whereas telithromycin MICs were 1 to 4 μg/mL [1].

Antimicrobial susceptibility Ketolide Streptococcus pneumoniae

Activity Against Macrolide-Resistant S. pneumoniae: Cethromycin vs. Azithromycin and Clarithromycin

Against S. pneumoniae strains with constitutive erm(B) genes conferring macrolide resistance, cethromycin maintained activity with MIC50 and MIC90 both at 0.5 μg/mL, while azithromycin exhibited MIC50 and MIC90 >32 μg/mL [1]. Against S. pyogenes erm(B) strains, cethromycin MICs ranged from 0.015 to 1 μg/mL, whereas erythromycin, azithromycin, and clarithromycin MICs were 32 to >64 μg/mL, and telithromycin MICs were 4 to 16 μg/mL in 17 of 19 strains [2].

Macrolide resistance erm(B) mef(A)

Ribosomal Binding Affinity: IC50 for Protein Synthesis Inhibition vs. Telithromycin

In a study measuring inhibition of protein synthesis and 50S ribosomal subunit formation in wild-type S. pyogenes and an ermA-carrying strain, cethromycin exhibited an IC50 value of 10 ng/mL, compared to 16 ng/mL for telithromycin [1]. This indicates a 1.6-fold higher binding affinity for cethromycin in this experimental system.

Ribosome binding 50S subunit IC50

In Vivo Efficacy in Murine Pneumonia Model: Cethromycin Survival vs. Erythromycin

In a murine model of acute pneumonia induced by an erythromycin-resistant S. pneumoniae strain (P-6254, MIC erythromycin 1024 μg/mL, cethromycin 0.03 μg/mL), cethromycin administered subcutaneously at 25 mg/kg protected 100% of animals, whereas erythromycin at 75 mg/kg (a 3-fold higher dose) provided only 25% survival [1]. Against the susceptible strain P-4241, cethromycin at 25 mg/kg s.c. protected 100% of animals, compared to 50% survival with erythromycin at 50 mg/kg s.c. [1].

In vivo efficacy Murine model Pneumonia

Intrapulmonary Drug Accumulation: Epithelial Lining Fluid (ELF) Concentrations in Humans

In healthy volunteers receiving 300 mg oral cethromycin once daily for 5 days, the steady-state Cmax in epithelial lining fluid (ELF) was 2.7 ± 2.0 μg/mL, representing a 5.4-fold accumulation relative to plasma Cmax (0.500 ± 0.168 μg/mL) [1]. The ELF AUC(0-24) was 24.15 μg·h/mL. This level of intrapulmonary penetration is a characteristic feature of ketolides and macrolides, but direct quantitative data are available for cethromycin from this clinical study [1].

Pharmacokinetics Intrapulmonary ELF

Susceptibility of Macrolide-Resistant S. pyogenes: Cethromycin vs. Telithromycin Coverage

Against 412 clinical isolates of S. pyogenes collected in Spain, 99.8% were susceptible to cethromycin using a breakpoint of ≤1 μg/mL, compared to 96.1% susceptibility to telithromycin [1]. Among erm(B)-positive isolates specifically, telithromycin exhibited MICs of 4-32 μg/mL in 11 of 19 strains, whereas cethromycin maintained lower MICs, contributing to the higher overall susceptibility rate [1].

S. pyogenes erm(B) Susceptibility

Application Scenarios for Cethromycin in Antimicrobial Research and Development


Preclinical Efficacy Testing Against Macrolide-Resistant Respiratory Pathogens

Cethromycin is appropriate for in vivo efficacy studies targeting macrolide-resistant S. pneumoniae and S. pyogenes. The compound has demonstrated 100% survival in murine pneumonia models against erythromycin-resistant strains (MIC 1024 μg/mL) at 25 mg/kg doses, a context in which erythromycin at 75 mg/kg achieves only 25% survival [1]. This model can be extended to investigate PK/PD drivers and optimize dosing regimens for resistant infections.

In Vitro Susceptibility Surveillance and Resistance Mechanism Studies

Cethromycin is well-suited for inclusion in antimicrobial surveillance panels designed to differentiate ketolide activity from that of telithromycin and macrolides. The MIC90 of cethromycin (0.06 μg/mL) is 4-fold lower than that of telithromycin (0.25 μg/mL) against S. pneumoniae [2]. Against erm(B)-positive pneumococci, cethromycin maintains MIC50/MIC90 of 0.5 μg/mL, whereas azithromycin MICs exceed 32 μg/mL [3]. These differential profiles enable precise characterization of resistance mechanisms in clinical isolate collections.

Ribosomal Binding and Protein Synthesis Inhibition Assays

Cethromycin can serve as a reference compound or comparator in mechanistic studies of ribosomal inhibition. Its IC50 of 10 ng/mL for 50S subunit formation in S. pyogenes, compared to 16 ng/mL for telithromycin, provides a benchmark for evaluating novel ketolide analogs [4]. The dual-domain binding mechanism (domains II and V of 23S rRNA) makes cethromycin a valuable tool for structure-activity relationship investigations aimed at overcoming erm-mediated methylation.

Intrapulmonary Pharmacokinetic and Pharmacodynamic Modeling

Cethromycin is appropriate for studies focused on pulmonary drug delivery and tissue penetration. Human steady-state data demonstrate that the drug achieves an epithelial lining fluid (ELF) Cmax of 2.7 μg/mL, 5.4-fold higher than plasma Cmax (0.500 μg/mL) [5]. This intrapulmonary accumulation profile supports its use as a model compound for investigating the relationship between pulmonary drug concentrations and efficacy in respiratory infection models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cethromycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.